molecular formula C34H46O18 B1674869 Liriodendrin CAS No. 573-44-4

Liriodendrin

Cat. No. B1674869
CAS RN: 573-44-4
M. Wt: 742.7 g/mol
InChI Key: CELZIPQYEIRWBT-XNTGDLOSSA-N
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Description

Liriodendrin is a constituent isolated from Sargentodoxa cuneata . It is known to have various pharmacological effects .


Synthesis Analysis

Liriodendrin can be isolated and purified from Sargentodoxa cuneata using macroporous resin combined with a crystallization process .


Molecular Structure Analysis

The molecular weight of Liriodendrin is 742.72 g/mol .


Chemical Reactions Analysis

Liriodendrin has been found to interact with various biological targets. For instance, it has been shown to inhibit the SRC/STAT3/MAPK signaling pathway . It also established hydrogen bonding interactions with Thr87 and Arg82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .


Physical And Chemical Properties Analysis

Liriodendrin has a molecular weight of 742.72 .

Scientific Research Applications

Cardiovascular Protection

Liriodendrin, a constituent found in traditional Chinese medicine, has shown promising results in treating myocardial infarction (MI) in rats. The compound was observed to improve cardiac function significantly by inhibiting the release of inflammatory factors, activating the NF-κB pathway, and reducing apoptosis in myocardial cells. These findings suggest liriodendrin's potential as a protective agent against myocardial damage following infarction, making it a subject of interest for cardiovascular research (Bo Li et al., 2022).

Gastrointestinal Health

Liriodendrin has also been identified as a beneficial compound for gastrointestinal health, particularly in treating gastric injury and ulcers. A study demonstrated its ability to increase protective prostaglandin E2 levels, neutralize excessive gastric acid, inhibit Helicobacter pylori colonization, and effectively reduce gastritis and gastric ulcer formation. These properties indicate liriodendrin's potential application in the development of treatments for various gastrointestinal disorders, highlighting its therapeutic versatility (Yoon Ah Sohn et al., 2015).

Inflammatory and Autoimmune Disorders

Further research has established liriodendrin's role in managing inflammatory and autoimmune conditions. A study on mice with dextran sulfate sodium-induced colitis showed that liriodendrin could significantly alleviate symptoms of ulcerative colitis by reducing the levels of pro-inflammatory cytokines and suppressing the activation of the NF-κB pathway. This suggests its potential as a therapeutic agent for treating inflammatory bowel diseases and other related conditions (Zhen Zhang et al., 2017).

Pain Management

Liriodendrin has shown efficacy in pain management, particularly related to endometriosis-associated pain in rats. The compound was found to suppress inflammatory responses and regulate the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in pain. These results highlight liriodendrin's potential as a pain management therapy, offering a new direction for research in analgesic drugs (Jianfang Gong et al., 2021).

properties

IUPAC Name

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDULTAFAQRACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Record name Eleutheroside D
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eleutheroside_D
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113328
Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Liriodendrin

CAS RN

96038-87-8, 573-44-4
Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96038-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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